Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate

Medicinal Chemistry Pharmacokinetics Physicochemical Property Analysis

Need a functionalized piperazine for cross-coupling? This aryl bromide with CBz protection enables Suzuki-Miyaura and Buchwald-Hartwig elaborations. - Higher lipophilicity (Log Po/w 3.36) vs. Boc analogs, favoring BBB permeability for CNS targets. - 98% purity with batch-specific NMR/HPLC/GC data reduces side reactions in PROTAC or ADC synthesis. - 5 rotatable bonds offer defined flexibility for fragment-based library design. Immediate shipment, research-grade quantities.

Molecular Formula C18H19BrN2O2
Molecular Weight 375.3 g/mol
CAS No. 1150271-33-2
Cat. No. B1522741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(4-bromophenyl)piperazine-1-carboxylate
CAS1150271-33-2
Molecular FormulaC18H19BrN2O2
Molecular Weight375.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)Br)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H19BrN2O2/c19-16-6-8-17(9-7-16)20-10-12-21(13-11-20)18(22)23-14-15-4-2-1-3-5-15/h1-9H,10-14H2
InChIKeyAOCMGNPEKPFTEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate – Building Block Overview


Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate (CAS 1150271-33-2) is a functionalized piperazine derivative, specifically an aryl bromide with a benzyl carbamate (CBz) protecting group [1]. It serves as a versatile intermediate or building block in medicinal chemistry and chemical biology research . With a molecular formula of C₁₈H₁₉BrN₂O₂ and a molecular weight of 375.26 g/mol [2], it is characterized by its utility in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for the elaboration of more complex molecular architectures .

1
Pd-Catalyzed Cross-Coupling
Aryl bromide handle for Suzuki, Buchwald-Hartwig reactions.
2
Orthogonal Protection Strategy
CBz group allows selective deprotection under mild conditions.
3
Scaffold Elaboration
Functionalized piperazine core for medicinal chemistry.

Why Precise Substitution Matters for This Piperazine


The piperazine scaffold is a privileged structure in medicinal chemistry, but its utility is highly dependent on precise substitution patterns [1]. Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate is not a generic piperazine; its specific combination of a benzyl carbamate (CBz) protecting group and a 4-bromophenyl substituent confers a unique reactivity profile and physicochemical signature [2]. Simply substituting a different ester (e.g., tert-butyl carbamate, Boc) or a different aryl halide (e.g., chlorophenyl) will result in a compound with different solubility, lipophilicity, stability under various reaction conditions, and downstream synthetic compatibility . The following quantitative evidence demonstrates precisely why this specific CAS registry number (1150271-33-2) offers distinct and verifiable advantages over its closest analogs, making it a non-interchangeable tool for specific research and development applications .

Protecting group Switching CBz to Boc may reduce lipophilicity, shifting membrane partitioning.
Aryl halide Replacing Br with Cl alters oxidative addition kinetics in cross-coupling.
Ester type Allyl or methyl analogs offer different conformational profiles and stability.

Comparative Evidence: CAS 1150271-33-2 vs. Analogs


Lipophilicity: CBz vs. Boc and Methyl Analogs

The benzyl carbamate (CBz) group of the target compound imparts a significantly higher lipophilicity compared to its tert-butyl carbamate (Boc) and methyl ester counterparts. This is a critical factor influencing membrane permeability and compound handling in biological assays. The consensus Log Po/w for Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate is calculated at 3.36 , compared to an ACD/LogP of 3.03 for the tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate analog [1].

Lipophilicity: CBz vs Boc
In silico estimate
Consensus Log Po/w 3.36 vs 3.03
Higher lipophilicity may enhance passive membrane permeability.
In silico prediction; experimental validation advised.
Medicinal Chemistry Pharmacokinetics Physicochemical Property Analysis

Purity: 98% vs. 95% Grade

For precise chemical synthesis and biological testing, the purity of a starting material is paramount. The target compound is routinely available and certified at a minimum purity of 98%, with batch-specific analytical data (NMR, HPLC, GC) provided by major suppliers . In contrast, a commonly listed purity for this compound from other global distributors is 95% . The 3% difference in purity can have a substantial impact on reaction yields and the interpretation of biological data.

Purity: 98% vs 95% Grade
Supplier specification
Target: ≥98% purity (60% fewer impurities)
May reduce impurity-driven side reactions in sensitive syntheses.
Batch-specific QC data (NMR, HPLC) available upon request.
Analytical Chemistry Quality Control Procurement

Conformational Flexibility: Rotatable Bond Count Comparison

The number of rotatable bonds is a key determinant of a molecule's conformational entropy and its potential binding affinity. Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate possesses 5 rotatable bonds [1]. In comparison, the allyl ester analog, Allyl 4-(4-bromophenyl)piperazine-1-carboxylate, has only 4 rotatable bonds due to its shorter, less flexible side chain .

Conformational Flexibility
Structural descriptor
5 rotatable bonds vs 4 (allyl analog)
Indicates greater conformational sampling for target binding.
Relevance depends on target binding site geometry.
Computational Chemistry Molecular Modeling Drug Design

Recommended Research Applications


CNS Drug Discovery Scaffold

The higher consensus Log Po/w (3.36) of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate, as established in Evidence Item 1 , makes it a preferred starting point for designing compounds intended to cross the blood-brain barrier (BBB) or interact with intracellular targets. Its lipophilic nature, conferred by the CBz group, can improve passive membrane permeability compared to its less lipophilic Boc-protected analog. This quantitative difference in physicochemical properties directly informs compound selection in early-stage medicinal chemistry programs focused on CNS disorders.

Protein Degrader and Bioconjugate Synthesis

For the synthesis of advanced modalities like PROTACs or antibody-drug conjugates, where high-purity intermediates are non-negotiable, the procurement of this compound at a certified 98% purity grade (Evidence Item 2) provides a clear advantage. The reduced impurity profile minimizes the risk of side reactions during the multi-step synthesis of these high-value, complex molecules. The availability of batch-specific QC data (NMR, HPLC, GC) supports rigorous quality control in industrial and academic laboratories where reproducibility and yield are paramount.

Fragment-Based Library Synthesis

The unique combination of a bromophenyl handle for cross-coupling and a CBz-protected piperazine nitrogen makes this compound an ideal fragment for library synthesis. Its specific rotatable bond count (5, as detailed in Evidence Item 3) [1] offers a defined degree of conformational flexibility that can be exploited in fragment linking or growing strategies. This property distinguishes it from less flexible analogs, such as the allyl ester, and provides a rational basis for its inclusion in diverse small-molecule libraries aimed at exploring novel chemical space.

Application
Selection Property
Validation Focus
CNS drug discovery scaffold
Lipophilicity (LogP) profile
Passive permeability assay
Protein degrader / bioconjugate synthesis
High-purity intermediate specification
QC data review (NMR, HPLC)
Fragment-based library synthesis
Conformational flexibility (rotatable bonds)
Conformational sampling & diversity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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